N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic small molecule featuring a triazoloquinazoline core fused with a thioacetamide side chain and a 3-isopropoxypropyl substituent. Its molecular complexity arises from the integration of a triazole ring (contributing to hydrogen-bonding interactions) and a quinazoline scaffold (known for modulating enzyme activity).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-18-10-12-19(13-11-18)26-22(31)16-34-25-28-27-24-29(14-7-15-33-17(2)3)23(32)20-8-5-6-9-21(20)30(24)25/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOSPOSWHCHTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or structural data on the target compound are scarce, comparisons can be drawn to analogous triazoloquinazoline and thioacetamide derivatives reported in the literature. Below is a detailed analysis of key structural and functional analogs:
Triazoloquinazoline Derivatives
Compounds with triazoloquinazoline cores are often studied for their kinase-inhibitory properties. For example:
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide: This derivative, featuring a pyrazolyl-thiazole-acetamide structure, demonstrated moderate COX-2 inhibition (IC₅₀ = 2.3 µM) in preclinical models. Its acetamide group facilitates hydrogen bonding with catalytic residues, a feature shared with the target compound .
- 7H-1,3,4-Thiadiazole[3,2-a][1,3,5]triazine Derivatives : These analogs, synthesized from thioacetamide intermediates, exhibit antimicrobial activity (MIC = 4–16 µg/mL against S. aureus). The thiadiazole-triazine core contrasts with the triazoloquinazoline system but shares a sulfur-containing heterocycle, which may influence redox activity .
Thioacetamide-Containing Compounds
Thioacetamide moieties are critical for metal chelation and enzyme modulation:
- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide: X-ray crystallography revealed a planar thiadiazole ring with a dihedral angle of 8.2° relative to the thioacetamide group.
Substituent Effects
The 3-isopropoxypropyl group in the target compound distinguishes it from simpler alkyl or aryl derivatives. For instance:
- 4-(2-Methoxyethyl)-triazoloquinazoline analogs showed 3-fold higher solubility in aqueous buffers compared to isopropoxypropyl variants, suggesting that bulkier alkoxy groups may reduce hydrophilicity but improve tissue retention.
Comparative Data Table
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